molecular formula C6H9N B1480501 (1-Ethynylcyclopropyl)methanamine CAS No. 933706-06-0

(1-Ethynylcyclopropyl)methanamine

Cat. No.: B1480501
CAS No.: 933706-06-0
M. Wt: 95.14 g/mol
InChI Key: CROAZNPWQOKDFF-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl- and Ethynyl-Moieties in Organic Chemistry Research

The cyclopropyl (B3062369) group , a three-membered carbocyclic ring, is characterized by significant ring strain due to its compressed bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.melibretexts.org This inherent strain makes cyclopropanes more reactive than larger cycloalkanes, readily participating in ring-opening reactions. fiveable.me Furthermore, the C-C bonds in cyclopropane (B1198618) possess a degree of π-character, often described using the Walsh or Coulson-Moffitt models, which allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as double bonds. fiveable.mewikipedia.orgstackexchange.com This electronic feature enables the cyclopropyl group to act as a good electron donor, stabilizing adjacent positive charges. acs.org This unique combination of high reactivity and distinct electronic properties makes the cyclopropyl moiety a valuable component in the synthesis of complex molecules and a common motif in biologically active compounds. fiveable.meacs.org

The ethynyl (B1212043) group (–C≡CH), the functional group of terminal alkynes, is defined by its carbon-carbon triple bond. wikipedia.org This triple bond consists of one sigma (σ) bond and two pi (π) bonds, resulting in a linear geometry. Alkynes are versatile intermediates in organic synthesis, undergoing a wide array of transformations, including hydrogenation, halogenation, hydration, and cycloaddition reactions. wikipedia.org The terminal alkyne's acidic proton can be removed by a strong base to generate a potent nucleophile, an acetylide, which is crucial for forming new carbon-carbon bonds. The ethynyl radical is also a subject of study, particularly in interstellar chemistry. wikipedia.orgyoutube.com

Overview of Amines as Key Functional Groups in Advanced Organic Synthesis Methodologies

Amines , organic derivatives of ammonia (B1221849), are fundamental to organic chemistry due to their basicity and nucleophilicity. ncert.nic.inbyjus.com The lone pair of electrons on the nitrogen atom allows amines to act as bases by accepting protons and as nucleophiles in a vast number of reactions. numberanalytics.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. wikipedia.org

Amines are indispensable building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. ncert.nic.inamerigoscientific.com Key reactions involving amines include:

Nucleophilic substitution: Amines readily react with electrophiles like alkyl halides to form new carbon-nitrogen bonds. amerigoscientific.com

Acylation: Reaction with acid chlorides or anhydrides yields amides. ncert.nic.in

Synthesis of heterocycles: Amines are crucial precursors for constructing nitrogen-containing ring systems. amerigoscientific.com

Organocatalysis: Amines and their derivatives can function as catalysts in various organic transformations. amerigoscientific.com

Positioning of (1-Ethynylcyclopropyl)methanamine within the Context of Strained Ring and Alkyne Chemistry Research

This compound uniquely combines the high ring strain of the cyclopropane ring with the reactivity of the terminal alkyne and the nucleophilicity of the primary amine. This trifunctional arrangement presents a rich landscape for chemical transformations. The strained cyclopropyl ring can influence the reactivity of the adjacent amine and ethynyl groups and can itself be a site of reaction through ring-opening. The ethynyl group offers a handle for a multitude of coupling and addition reactions, while the amine group provides a point for further functionalization or for directing reactions.

Research into molecules like this compound is driven by the potential to leverage the interplay of these functional groups to develop novel synthetic methodologies. For instance, the proximity of the amine and alkyne could facilitate intramolecular reactions, leading to the formation of complex heterocyclic structures. The cyclopropyl group can serve as a rigid scaffold, influencing the stereochemical outcome of reactions at the amine or alkyne centers.

Historical Context of Research on Analogous Cyclopropyl and Ethynyl Systems

The study of cyclopropane chemistry dates back to 1881 with its discovery by August Freund. wikipedia.org Early research focused on understanding its unique bonding and high reactivity. The development of cyclopropanation reactions, such as the Simmons-Smith reaction, provided accessible routes to this ring system, paving the way for its use in synthesis. organic-chemistry.org The concept of using carbenes to form cyclopropanes was an early 20th-century discovery that has since been extensively developed. numberanalytics.com

The history of alkyne chemistry begins with the discovery of acetylene (B1199291) by Edmund Davy in 1836 and its naming by Marcellin Berthelot in 1860. wiley-vch.de The development of reactions involving the triple bond, such as addition and polymerization reactions, has been a cornerstone of organic chemistry. wiley-vch.de The ability to form new carbon-carbon bonds via acetylide anions has been particularly impactful.

The combination of these two functionalities, as seen in ethynylcyclopropanes, has been a more recent area of exploration. The diastereoselective addition of terminal alkynes to gem-disubstituted cyclopropenes, catalyzed by transition metals, represents a modern approach to synthesizing alkynylcyclopropanes. organic-chemistry.org The synthesis of alkynyl hydrazones and their subsequent conversion to alkynyl diazoacetates for use in carbene transfer reactions further highlights the ongoing innovation in this field. organic-chemistry.org

Compound Data

PropertyValue
IUPAC Name This compound
CAS Number 2126159-98-4 (for hydrochloride salt) sigmaaldrich.com
Molecular Formula C₆H₉N sigmaaldrich.com
InChI Key YSSNDCGSOZVCCY-UHFFFAOYSA-N (for hydrochloride salt) sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethynylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6(5-7)3-4-6/h1H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROAZNPWQOKDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethynylcyclopropyl Methanamine and Its Analogues

Established Synthetic Pathways to the (1-Ethynylcyclopropyl)methanamine Core Structure

The construction of the this compound scaffold relies on the strategic formation of the cyclopropane (B1198618) ring bearing an ethynyl (B1212043) substituent, followed by or concurrent with the introduction of the aminomethyl group.

Strategies for Cyclopropyl (B3062369) Ring Formation with Ethynyl Functionality

The creation of a cyclopropane ring substituted with an ethynyl group can be approached through several established synthetic routes. One common method involves the intramolecular cyclization of a suitably functionalized precursor. For instance, treatment of a 1,3-dihalo-alkyne with a strong base can induce an intramolecular cyclization to form the corresponding ethynylcyclopropane.

Another versatile approach is the cyclopropanation of an enyne (a molecule containing both a double and a triple bond). This can be achieved using various carbene or carbenoid reagents. For example, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, can be adapted for the cyclopropanation of vinylacetylene derivatives.

A key intermediate for one of the primary pathways to this compound is 1-ethynylcyclopropanecarbonitrile. The synthesis of this nitrile can be achieved through the cyclopropanation of an appropriate acrylonitrile (B1666552) derivative or by introducing the ethynyl group onto a pre-formed cyclopropanecarbonitrile.

Methodologies for Introduction of the Methanamine Moiety

Once the ethynylcyclopropane core is established, the introduction of the methanamine group is a critical step. Two primary strategies dominate this transformation: the reduction of a nitrile and the reductive amination of a ketone.

From Nitriles: The reduction of 1-ethynylcyclopropanecarbonitrile offers a direct route to this compound. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of the alkyne functionality.

From Ketones: An alternative pathway involves the synthesis of a 1-ethynylcyclopropyl ketone intermediate. This ketone can then be converted to the primary amine via reductive amination. This process typically involves the reaction of the ketone with ammonia (B1221849) or a protected amine equivalent to form an imine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). A rhodium catalyst has been shown to be effective for the traditional reductive amination of cyclopropyl ketones. nih.gov

A notable method for the synthesis of primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction. This titanium-mediated reaction of a nitrile with a Grignard reagent provides a direct route to the corresponding primary amine.

Methodological Advancements in this compound Synthesis

Recent research has focused on improving the efficiency, selectivity, and environmental footprint of synthetic routes to complex molecules like this compound.

Exploration of Novel Catalytic Approaches

Modern synthetic chemistry has seen a surge in the development of novel catalytic systems to facilitate challenging transformations. In the context of this compound synthesis, catalysis plays a pivotal role in both the formation of the cyclopropane ring and the introduction of the amine functionality.

For the cyclopropanation of enynes, transition metal catalysts, particularly those based on copper, rhodium, and iron, have demonstrated high efficacy. These catalysts can generate metal-carbene intermediates that readily react with alkenes to form cyclopropanes. The choice of catalyst and ligand can influence the diastereoselectivity of the reaction.

In the reductive amination of cyclopropyl ketones, a catalytic dichotomy has been observed where the choice between a rhodium and a ruthenium catalyst can lead to either the desired reductive amination product or a ring-expanded pyrrolidine. nih.gov This highlights the critical role of the catalyst in directing the reaction pathway.

Catalyst SystemReaction TypeKey Features
Rhodium complexesReductive AminationFavors the formation of the cyclopropylamine (B47189) product. nih.gov
Ruthenium complexesReductive AminationCan lead to ring-expansion to form pyrrolidines. nih.gov
Copper(I)/Chiral LigandAsymmetric CyclopropanationEnables enantioselective formation of the cyclopropane ring.
Iron PorphyrinAsymmetric CyclopropanationHighly efficient for cyclopropanation with diazoacetonitrile. nih.gov

Development of Protecting Group Strategies for Amine and Alkyne Functionalities

The synthesis of this compound often requires the use of protecting groups to mask the reactive amine and alkyne functionalities during certain reaction steps. The selection of appropriate protecting groups is critical to the success of the synthesis, as they must be stable under the reaction conditions and readily removable without affecting other parts of the molecule.

Amine Protecting Groups: The primary amine group is typically protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable to a wide range of reaction conditions and can be removed under acidic (Boc) or hydrogenolytic (Cbz) conditions.

Alkyne Protecting Groups: The terminal alkyne can be protected to prevent its participation in unwanted side reactions. A common protecting group for alkynes is the trimethylsilyl (B98337) (TMS) group, which can be introduced by treating the alkyne with a silylating agent like trimethylsilyl chloride. The TMS group is readily removed using fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF).

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AmineBenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C)
AlkyneTrimethylsilylTMSFluoride source (e.g., TBAF)

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Two main strategies are employed for the enantioselective synthesis of this compound: the use of chiral catalysts and the application of chiral auxiliaries.

Chiral Catalysts: Asymmetric catalysis offers a powerful tool for the enantioselective construction of the chiral cyclopropane ring. Chiral transition metal complexes, particularly those of copper, rhodium, and iron, have been successfully used in the asymmetric cyclopropanation of alkenes. nih.govacs.orgorganic-chemistry.org For instance, the use of a chiral copper(I) catalyst in the reaction of a vinylacetylene derivative with a diazo compound can lead to the formation of the corresponding chiral ethynylcyclopropane with high enantioselectivity. Iron porphyrin complexes have also emerged as highly effective catalysts for the enantioselective cyclopropanation of alkenes with diazoacetonitrile, providing a direct route to chiral cyclopropanecarbonitriles. nih.gov

Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral auxiliary can be employed in the reductive amination of a 1-ethynylcyclopropyl ketone. For example, the use of a chiral sulfinamide, such as tert-butanesulfinamide, can lead to the formation of a single diastereomer of the corresponding sulfinylimine, which can then be reduced to the chiral primary amine with high stereoselectivity. yale.edu The chiral auxiliary can then be cleaved to yield the final product. Similarly, chiral oxazolidinones can be used as auxiliaries to control the stereochemistry of alkylation reactions on cyclopropane rings. nih.gov

StrategyKey Reagent/CatalystApplication
Asymmetric CatalysisChiral Copper(I) ComplexesEnantioselective cyclopropanation of enynes.
Asymmetric CatalysisChiral Iron Porphyrin ComplexesEnantioselective cyclopropanation with diazoacetonitrile. nih.gov
Asymmetric CatalysisChiral Rhodium ComplexesEnantioselective cyclopropanation. acs.orgorganic-chemistry.org
Chiral Auxiliarytert-ButanesulfinamideDiastereoselective reductive amination of ketones. yale.edu
Chiral AuxiliaryChiral OxazolidinonesStereocontrolled alkylation of cyclopropanes. nih.gov

Asymmetric Construction of Cyclopropyl Ring Stereocenters

The creation of specific stereoisomers is crucial in the development of bioactive molecules. For cyclopropylamines, this often involves the asymmetric construction of the three-membered ring. One notable strategy involves the stereoselective cyclopropanation of multisubstituted enesulfinamides. In this approach, enesulfinamides with α,β,β-trisubstitution can undergo a Simmons-Smith reaction to produce cyclopropylamine derivatives with a high degree of stereocontrol. nih.gov The stereochemistry of the carbon-carbon double bond and the sulfinyl group within the enesulfinamide starting material can be adjusted to selectively form one of four possible stereoisomers of the resulting cyclopropylamine, each with distinct absolute configurations at the α- and β-carbons. nih.gov This method is particularly effective for generating α-tertiary cyclopropylamine derivatives that also contain β-quaternary stereocenters. nih.gov

Another approach to the asymmetric synthesis of cyclopropylamines starts from N-sulfinyl α-chloro ketimines. nih.gov The reaction of these chiral ketimines with Grignard reagents can lead to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov This transformation proceeds through a 1,3-dehydrohalogenation followed by the addition of the Grignard reagent to an intermediate cyclopropylideneamine. nih.gov The resulting sulfinamides can then be deprotected to yield the N-unprotected 1-substituted cyclopropylamines. nih.gov

The construction of all-carbon quaternary stereocenters, which can be a feature of complex cyclopropylamine analogues, is a significant challenge in organic synthesis. rsc.orgrsc.org The development of catalytic asymmetric methods has been instrumental in addressing this challenge, facilitating the synthesis of complex natural products containing these motifs. rsc.org

Chiral Auxiliary and Organocatalytic Methods in Amination Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. longdom.org These are frequently employed in the synthesis of enantiomerically pure compounds. longdom.org For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary in asymmetric synthesis, showing excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can undergo diastereoselective alkylation, and subsequent removal of the auxiliary provides enantiomerically enriched products. nih.gov Similarly, imidazolidinone chiral auxiliaries have been used to improve access to azetines, which can then be alkylated with high diastereocontrol to create a quaternary center. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers another powerful tool for the asymmetric synthesis of cyclopropane-containing molecules. beilstein-journals.org For example, a highly enantio- and diastereoselective organocatalytic method has been developed for the formation of complex cyclopropanes embedded in a polycyclic architecture. beilstein-journals.org This reaction, catalyzed by a chiral phosphoric acid, can generate four new stereogenic centers from isochromene acetals and vinylboronic acids under mild conditions. beilstein-journals.org

Considerations for Scalability in Academic Synthetic Route Design

For analogous structures, such as (1-cyclopropyl)cyclopropylamine hydrochloride, a scalable synthesis has been detailed that can be performed on a 900 mmol scale. beilstein-journals.orgnih.gov This route begins with the conversion of 1-bromo-1-cyclopropylcyclopropane to 1-cyclopropylcyclopropanecarboxylic acid. beilstein-journals.orgnih.gov This carboxylic acid then undergoes a Curtius degradation using the Weinstock protocol to form the N-Boc-protected amine, which is subsequently deprotected to give the final product. beilstein-journals.orgnih.gov This multi-step process highlights a practical approach to producing significant quantities of a cyclopropylamine building block.

The development of continuous flow synthesis methods also addresses scalability. rsc.org A two-step continuous flow process for synthesizing 1,1-cyclopropane aminoketones has been developed, which involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by their reaction with amines. rsc.org This method allows for good chemical yields, high productivity, and short reaction times, making it an attractive option for larger-scale production. rsc.org General methods for synthesizing cyclopropylamines, such as the amination of cyclopropanol (B106826) or the reductive amination of cyclopropanecarboxaldehyde, are also considered to be efficient and scalable routes. longdom.org

Data Tables

Table 1: Asymmetric Synthesis of Cyclopropylamine Derivatives

Starting MaterialMethodKey FeaturesProduct TypeReference
α,β,β-Trisubstituted EnesulfinamidesSimmons-Smith CyclopropanationHigh stereocontrol; selective formation of 4 stereoisomersα-Tertiary cyclopropylamines with β-quaternary stereocenters nih.gov
N-Sulfinyl α-chloro KetiminesGrignard Reaction & DeprotectionGood yields and diastereoselectivityChiral N-unprotected 1-substituted cyclopropylamines nih.gov
Pseudoephenamine AmidesDiastereoselective AlkylationExcellent stereocontrol in forming quaternary centersEnantiomerically enriched carboxylic acids, alcohols, and ketones nih.gov
Isochromene Acetals and Vinylboronic AcidsOrganocatalytic CycloadditionMild conditions; generation of 4 stereocentersComplex polycyclic cyclopropanes beilstein-journals.org

Table 2: Scalable Syntheses of Cyclopropylamine Analogues

Target CompoundStarting MaterialKey TransformationScaleOverall YieldReference
This compound HClCyclopropylacetyleneMulti-step synthesis300 mmol39% researchgate.net
(1-Cyclopropyl)cyclopropylamine HCl1-Bromo-1-cyclopropylcyclopropaneCurtius Degradation900 mmolNot specified beilstein-journals.orgnih.gov
1,1-Cyclopropane Aminoketones1,2-Diketones and AminesContinuous Flow Photocyclization and CondensationNot specifiedGood rsc.org

Reactivity and Chemical Transformations of 1 Ethynylcyclopropyl Methanamine

Reactivity Profiles of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl moiety is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

The alkyne functionality can undergo both nucleophilic and electrophilic addition reactions. In nucleophilic additions, a nucleophile attacks one of the sp-hybridized carbon atoms. youtube.comyoutube.comyoutube.com Such reactions often require activation, for instance, through the formation of a metal acetylide.

Conversely, electrophilic addition is a characteristic reaction of alkynes where an electrophile initiates the reaction, leading to the formation of a carbocationic intermediate that is subsequently attacked by a nucleophile. youtube.comyoutube.com The high electron density of the π-bonds makes the alkyne nucleophilic in this context. youtube.com The regioselectivity of these additions would be influenced by the electronic effects of the adjacent cyclopropyl (B3062369) and aminomethyl substituents.

Table 1: Potential Addition Reactions of the Ethynyl Group

Reaction Type Reagent Class Potential Product
Electrophilic Addition Hydrogen Halides (H-X) Vinyl Halide
Halogens (X₂) Dihaloalkene
Water/Acid (H₂O/H₃O⁺) Ketone (via enol)
Nucleophilic Addition Organometallics (R-Li, R-MgBr) Substituted Alkene
Amines (R₂NH) Enamine
Thiols (R-SH) Vinyl Sulfide

The ethynyl group is an excellent participant in cycloaddition reactions, serving as a 2π-electron component. youtube.com It can react as a dienophile or a dipolarophile.

[4+2] Cycloadditions (Diels-Alder Reaction): The alkyne can react with a conjugated diene under thermal conditions to form a cyclohexadiene derivative. The high reactivity of the alkyne can lead to efficient cycloaddition.

1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered heterocyclic rings. mdpi.com The ethynyl group can react with various 1,3-dipoles, such as azides to form triazoles, or nitrones to form isoxazolines. mdpi.com These "click" reactions are known for their high efficiency and regioselectivity. mdpi.com

Reactivity Profiles of the Cyclopropyl Ring

The cyclopropyl ring is characterized by significant ring strain due to its compressed C-C-C bond angles (60°). This strain imparts alkene-like character to the C-C bonds, making them susceptible to reactions that lead to ring-opening.

The inherent strain energy of the cyclopropane (B1198618) ring makes it prone to cleavage under various conditions, including acid-catalyzed, thermal, or metal-mediated pathways. nih.govlibretexts.org Acid-catalyzed opening typically involves protonation followed by nucleophilic attack, which cleaves a C-C bond to relieve strain. libretexts.org Transition metals can also insert into the C-C bonds, facilitating a range of transformations. nih.gov Such ring-opening reactions can provide access to 1,3-difunctionalized linear carbon chains, which can be valuable synthetic intermediates. nih.gov

Modern synthetic methods have enabled the selective activation and functionalization of C-C bonds in cyclopropyl systems. nih.gov Cooperative catalysis involving a transition metal and a Lewis acid, for example, can achieve cross-coupling of cyclopropyl groups with organozinc reagents to yield ring-opened, 1,3-difunctionalized products. nih.gov While this has been demonstrated on cyclopropyl ketones, similar principles could potentially be applied to derivatives like (1-ethynylcyclopropyl)methanamine to achieve novel transformations.

Table 2: Potential Ring-Opening and Functionalization Reactions

Condition Reagent Type Potential Outcome
Acid-Catalyzed Strong Acid (e.g., HBr) Ring-opened haloalkane
Metal-Mediated Ni or Rh catalyst C-C bond insertion/rearrangement
Reductive Cleavage H₂/Catalyst Propane derivative
Oxidative Cleavage Ozonolysis Carbonyl compounds

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) contains a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. chemguide.co.ukchemguide.co.uk

As a nucleophile, the amine can react with a wide range of electrophiles. chemguide.co.uk Key reactions include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. This reaction can be difficult to control, often resulting in a mixture of products. chemguide.co.ukmsu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides is typically rapid and leads to the formation of a stable amide. chemguide.co.uk This is a common method for protecting the amine group or for synthesizing more complex molecules.

Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu

The nucleophilic character of the amine allows it to attack carbonyl compounds, epoxides, and other electrophilic centers, making it a versatile handle for molecular elaboration. chemguide.co.ukmdpi.com

Nucleophilic Reactivity and Derivatization Strategies

The primary amine functionality of this compound serves as a key site for nucleophilic reactions, allowing for a variety of derivatization strategies. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of a diverse range of products.

Standard derivatization techniques applicable to primary amines are expected to proceed efficiently with this compound. These include:

Acylation: Reaction with acyl chlorides or acid anhydrides is anticipated to form stable N-acyl derivatives. The high reactivity of acyl chlorides typically ensures a vigorous reaction, even at low temperatures.

Sulfonylation: Treatment with sulfonyl chlorides will likely yield the corresponding sulfonamides, which are often crystalline solids and are valuable in various chemical contexts.

Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates are predicted to produce ureas and thioureas, respectively. These reactions are generally high-yielding and provide access to a broad scope of substituted products.

Alkylation: While direct alkylation with alkyl halides is possible, it is often challenging to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. To achieve mono-alkylation, reductive amination is a more controlled and preferred method.

Table 1: Predicted Nucleophilic Derivatization Reactions of this compound

Reactant ClassProduct ClassGeneral Reaction Conditions
Acyl HalidesN-Acyl DerivativesTypically in the presence of a base to neutralize the resulting acid.
Sulfonyl ChloridesSulfonamidesOften carried out in pyridine (B92270) or with an aqueous base.
IsocyanatesUreasGenerally proceeds without a catalyst.
IsothiocyanatesThioureasSimilar to isocyanates, often without the need for a catalyst.

Amine-Based Eliminations and Substitutions, including Diazotization Pathways

The primary amine group of this compound can be converted into a good leaving group, facilitating elimination and substitution reactions. A key transformation in this regard is diazotization, the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Upon diazotization, the amine is converted to a diazonium salt. This intermediate is highly unstable and readily loses nitrogen gas (N₂) to form a primary carbocation. The fate of this carbocation is dependent on the reaction conditions and the inherent structural features of the molecule. For this compound, the formation of the (1-ethynylcyclopropyl)methyl cation opens up several potential pathways:

Substitution: The carbocation can be trapped by nucleophiles present in the reaction medium, such as water or the conjugate base of the acid used, to yield the corresponding alcohol or other substituted products.

Rearrangement (Tiffeneau-Demjanov Rearrangement): The highly strained cyclopropane ring is susceptible to rearrangement. In a process analogous to the Tiffeneau-Demjanov rearrangement, one of the cyclopropyl C-C bonds may migrate to the adjacent carbocationic center. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net This would result in a ring-expansion, transforming the cyclopropylmethyl system into a cyclobutene (B1205218) or cyclobutanol (B46151) derivative, depending on the subsequent reaction with a nucleophile. The ethynyl group would remain as a substituent on the newly formed four-membered ring.

The regioselectivity of the ring expansion would be influenced by the migratory aptitude of the different cyclopropane ring carbons.

Chemoselectivity and Regioselectivity in Multi-functional Chemical Transformations

The presence of three distinct functional groups—the primary amine, the cyclopropane ring, and the terminal alkyne—in this compound presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a given reaction will depend on the nature of the reagents and the reaction conditions.

Chemoselectivity: In reactions with electrophiles, the primary amine is generally the most nucleophilic site and is expected to react preferentially under many conditions. However, the π-system of the ethynyl group can also act as a nucleophile, particularly in the presence of certain transition metal catalysts. The cyclopropane ring, with its "p-orbital" character, can also be susceptible to attack by strong electrophiles, potentially leading to ring-opening. Therefore, achieving selective functionalization of one group without affecting the others requires careful choice of reagents and reaction parameters.

Regioselectivity: In reactions involving the cyclopropane ring, such as the Tiffeneau-Demjanov rearrangement mentioned above, the question of which C-C bond migrates becomes crucial. The substitution pattern on the cyclopropane ring can influence this regioselectivity. Similarly, in addition reactions to the ethynyl group, the regiochemistry of the addition (Markovnikov vs. anti-Markovnikov) will be a key consideration.

Further research is necessary to fully elucidate the intricate interplay of these functional groups and to develop synthetic methodologies that can selectively target each reactive site, thereby unlocking the full synthetic potential of this versatile building block.

Stereochemical Investigations of 1 Ethynylcyclopropyl Methanamine

Configurational Stability of the Ethynylcyclopropyl Moiety

The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain. This inherent strain influences the geometry and reactivity of its derivatives. In (1-Ethynylcyclopropyl)methanamine, the presence of an ethynyl (B1212043) group and a methanamine group at the C1 position introduces a stereocenter, leading to the possibility of enantiomers.

The configurational stability of the chiral center on the cyclopropane ring is a critical aspect. Research into similarly substituted cyclopropanes suggests that the barrier to inversion at a chiral carbon within the ring is generally high, meaning the stereochemical integrity is typically maintained under normal conditions. The rigid nature of the cyclopropane ring, with its sp-hybridized ethynyl substituent and sp3-hybridized aminomethyl substituent, contributes to this stability. The precise quantification of the rotational barrier and the potential for racemization under various conditions (e.g., elevated temperatures, exposure to acids or bases) would require specific experimental or computational studies on this compound itself. Such studies are crucial to ensure that a desired stereoisomer does not convert to its mirror image during synthesis, purification, or storage.

Diastereoselective and Enantioselective Reaction Pathways Involving the Compound

The synthesis of stereochemically pure this compound presents a significant synthetic challenge. The creation of the chiral center at the cyclopropane ring necessitates the use of stereoselective reactions.

Diastereoselective Pathways: In cases where a chiral auxiliary is employed or when the substrate already contains a stereocenter, diastereoselective reactions can be utilized to favor the formation of one diastereomer over another. For instance, the cyclopropanation of a suitable alkene precursor bearing a chiral director could proceed with high diastereoselectivity. The choice of the cyclopropanating agent and reaction conditions would be critical in maximizing the diastereomeric excess.

Enantioselective Pathways: To obtain a single enantiomer of this compound, an enantioselective synthesis is required. This can be achieved through several strategies:

Chiral Catalysis: The use of a chiral catalyst, such as a transition metal complex with a chiral ligand, can facilitate the enantioselective formation of the cyclopropane ring or the introduction of the amine functionality.

Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through resolution. This often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor from the chiral pool could also be a viable route.

The development of these stereoselective methods is essential for accessing the individual stereoisomers of this compound to enable the investigation of their distinct biological properties.

Advanced Spectroscopic and Chromatographic Techniques for Stereoisomer Analysis

The differentiation and quantification of the stereoisomers of this compound rely on sophisticated analytical techniques.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of stereoisomers.

Chiral Stationary Phases (CSPs): The most direct method for separating enantiomers is by using a chiral column. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For an amine-containing compound like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics could be effective.

Chiral Derivatization: An indirect method involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

The selection of the appropriate chiral column and mobile phase is critical and often requires empirical screening to achieve optimal separation.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis.

Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of enantiomers, which are identical in an achiral environment, will show distinct signals. This allows for the determination of enantiomeric purity.

Diastereomer Analysis: For diastereomers, the NMR spectra are inherently different, allowing for their direct distinction and quantification.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can be used to determine the relative stereochemistry of diastereomers by observing through-space interactions between protons.

Computational and Theoretical Studies on 1 Ethynylcyclopropyl Methanamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These methods would be invaluable in elucidating the preferred spatial arrangement of the ethynyl (B1212043), cyclopropyl (B3062369), and methanamine groups in (1-Ethynylcyclopropyl)methanamine.

Density Functional Theory (DFT) Applications to Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. aps.orgresearchgate.net It is used to determine the electronic structure of molecules, providing insights into electron density distribution, molecular orbitals, and electrostatic potential. youtube.com For this compound, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield important electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å)C(ethynyl)C(ethynyl)--Data not available
Bond Length (Å)C(cyclopropyl)C(ethynyl)--Data not available
Bond Length (Å)C(cyclopropyl)C(methanamine)--Data not available
Bond Angle (°)C(ethynyl)C(cyclopropyl)C(cyclopropyl)-Data not available
Dihedral Angle (°)HC(ethynyl)C(cyclopropyl)C(methanamine)Data not available

Ab Initio and Semi-Empirical Methodologies for Structural Analysis

Beyond DFT, other computational methods could provide a more detailed structural analysis.

Ab Initio Methods : These "from the beginning" methods are based on first principles without using experimental data for parameterization. libretexts.org High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could offer a more accurate description of the molecule's geometry and energetics, serving as a benchmark for DFT results. nih.govosti.gov

Semi-Empirical Methods : These methods use parameters derived from experimental data to simplify calculations, making them much faster, albeit generally less accurate, than ab initio or DFT methods. libretexts.org They could be useful for initial conformational searches of this compound to identify a range of low-energy structures before applying more rigorous and computationally expensive methods.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone.

Transition State Analysis of Key Reactivity Pathways

For this compound, key reactivity would likely involve the amino group and the ethynyl group. Transition state analysis could be used to study reactions such as nucleophilic additions to the alkyne or reactions involving the amine. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy (energy barrier) for a proposed reaction can be determined. This allows for the quantitative prediction of reaction rates. mdpi.com

Investigation of Potential Energy Surfaces and Reaction Intermediates

A potential energy surface (PES) maps the energy of a molecule or system of molecules as a function of its geometry. nih.govosti.gov By exploring the PES for a reaction involving this compound, chemists can identify all possible intermediates and transition states. mdpi.com This provides a complete picture of the reaction mechanism, including the possibility of competing pathways and the stability of any intermediates formed. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that a located transition state correctly connects the reactants and products. mdpi.com

Table 2: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition State 1Data not available
IntermediateData not available
Transition State 2Data not available
ProductsData not available

Prediction of Reactivity and Selectivity Trends based on Theoretical Models

Once a robust theoretical model is established, it can be used to predict the reactivity and selectivity of this compound under various conditions. For instance, calculated properties like the HOMO-LUMO gap, electrostatic potential maps, and Fukui functions can predict where electrophilic or nucleophilic attacks are most likely to occur. nih.gov This is particularly relevant for a molecule with multiple functional groups. Theoretical models can also be used to understand and predict regioselectivity and stereoselectivity in reactions, guiding synthetic efforts. mdpi.com

Applications of Advanced Computational Techniques (e.g., Molecular Dynamics, Machine Learning in Chemical Reactivity)

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused on this compound. While advanced computational techniques such as molecular dynamics (MD) simulations and machine learning (ML) are increasingly applied to understand chemical reactivity and molecular properties, there is no readily available research that has specifically published findings on this particular compound.

The application of machine learning to chemical reactivity is a rapidly developing field. These approaches often leverage data from quantum chemical calculations to train models that can predict reaction outcomes, barriers, and other properties. Such models can be particularly powerful when large datasets are available, though methods are being developed to also be effective for smaller datasets, which are common in chemistry. The goal is to create models that are not only predictive but also interpretable, providing insights that can guide human chemists. The success of these machine learning models often relies on the quality and diversity of the training data, including the crucial inclusion of "negative" or failed experiments.

In a hypothetical application to this compound, molecular dynamics simulations could be employed to study its conformational landscape, solvent interactions, and dynamic behavior. Machine learning models, trained on data from related molecules or from high-throughput virtual screening, could potentially predict its reactivity in various chemical transformations. For instance, a model could be trained to predict the likelihood of success for different types of coupling reactions involving the ethynyl group or nucleophilic additions to the amine.

However, at present, no such specific studies, detailed research findings, or corresponding data tables for this compound have been found in the public domain. Therefore, a detailed analysis and presentation of its computational and theoretical studies under this topic are not possible.

Role of 1 Ethynylcyclopropyl Methanamine As a Synthetic Building Block and Precursor

Strategies for Incorporation into Complex Molecular Architectures

The strategic incorporation of the (1-ethynylcyclopropyl)methanamine motif into larger, more complex molecules hinges on the selective reactivity of its two key functional groups: the primary amine and the terminal alkyne. Chemists can employ a variety of synthetic transformations to elaborate the molecule at either of these positions.

The primary amine group serves as a versatile handle for a wide array of reactions. Standard N-acylation and N-alkylation reactions provide straightforward pathways to amides and secondary or tertiary amines, respectively. Furthermore, the amine can participate in reductive amination with aldehydes and ketones to forge new carbon-nitrogen bonds. Its nucleophilicity also allows for its use in ring-opening reactions of epoxides and other strained ring systems, as well as in conjugate additions to α,β-unsaturated systems.

The terminal ethynyl (B1212043) group offers a complementary set of synthetic opportunities. It is a key participant in various coupling reactions, most notably the Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is instrumental in constructing extended conjugated systems. The alkyne can also undergo hydration to form a methyl ketone, or it can be reduced to the corresponding alkene or alkane. Moreover, the terminal alkyne is a classic substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles, which are valuable linkers in medicinal chemistry and materials science.

The strategic choice of which functional group to react first, along with the appropriate use of protecting groups, allows for a high degree of control over the synthetic outcome. This orthogonal reactivity is a cornerstone of its utility in building complex molecular architectures.

Scaffold Diversity Generation through Derivatization and Analogue Synthesis

The unique structural features of this compound make it an attractive starting point for generating diverse molecular scaffolds. Derivatization of either the amine or the alkyne function, or both, can lead to a vast array of analogues with distinct properties.

Table 1: Examples of Derivatization Reactions of this compound

Reactant/ReagentFunctional Group TargetedReaction TypeResulting Structure
Acyl Chloride/AnhydridePrimary AmineAcylationN-acyl derivative
Aldehyde/Ketone + Reducing AgentPrimary AmineReductive AminationN-alkyl/N-aryl derivative
Aryl/Vinyl Halide + Pd/Cu catalystEthynyl GroupSonogashira CouplingAryl/Vinyl-substituted alkyne
Azide + Cu catalystEthynyl GroupCycloaddition (Click Chemistry)1,2,3-Triazole derivative
Sulfonyl ChloridePrimary AmineSulfonylationSulfonamide derivative

The generation of libraries of such analogues is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The rigid cyclopropyl (B3062369) group imposes a specific conformational constraint on the molecule, which can be beneficial for binding to biological targets. By systematically varying the substituents attached to the amine and the alkyne, chemists can fine-tune the steric and electronic properties of the molecule to optimize its biological activity.

Utility in Constructing Macrocyclic and Polycyclic Systems

The dual functionality of this compound makes it a valuable component in the synthesis of macrocyclic and polycyclic systems. Macrocycles, cyclic molecules containing twelve or more atoms in the ring, are prevalent in natural products and have shown significant therapeutic potential. nih.gov

One common strategy for macrocyclization involves an intramolecular reaction between two functional groups at the ends of a linear precursor. A precursor containing the this compound unit can be designed such that the amine and a suitable reaction partner, or the alkyne and its partner, are positioned to cyclize. For example, an intramolecular Sonogashira coupling or an intramolecular amidation reaction can be employed to close the ring.

In the context of polycyclic systems, the ethynyl group can participate in various cycloaddition reactions, such as the Diels-Alder reaction (after conversion to a suitable diene) or transition metal-catalyzed [m+n] cycloadditions, to build additional rings onto the core structure. The amine group can also be used to form heterocyclic rings through condensation reactions with dicarbonyl compounds or other suitable electrophiles.

Applications in Retrosynthetic Analysis for Natural Product and Target Molecule Synthesis

In the strategic planning of a complex molecule's synthesis, a process known as retrosynthetic analysis, this compound can be identified as a key "synthon" or building block. When a target molecule contains a cyclopropyl ring adjacent to a nitrogen-containing fragment and an ethynyl-derived moiety, this compound becomes an attractive and efficient starting material.

The retrosynthetic disconnection would involve breaking the bonds formed from the amine and alkyne functionalities. For instance, an amide bond in the target could be retrosynthetically cleaved to reveal a primary amine and a carboxylic acid derivative. Similarly, a substituted alkyne or a triazole ring could be disconnected back to the terminal alkyne of this compound.

Advanced Methodological Considerations and Future Research Directions

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. For the synthesis of (1-Ethynylcyclopropyl)methanamine and its derivatives, the adoption of greener practices is a critical area of development. A primary focus is the use of safer and more sustainable reagents. Traditional methods for constructing cyclopropane (B1198618) rings can involve highly energetic and potentially hazardous reagents. Recent research, however, has highlighted novel methods for cyclopropanation that utilize commercially available and safer chemicals, thereby mitigating safety concerns and simplifying handling protocols. psu.edu

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Safer Reagents Employing novel, safer cyclopropanation reagents to avoid hazardous intermediates. psu.edu
Atom Economy Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product.
Catalysis Utilizing catalytic methods for both cyclopropane formation and modification of the ethynyl (B1212043) and amine groups to reduce waste.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the cyclopropane or ethynyl moieties.
Reduction of Derivatives Minimizing the use of protecting groups for the amine functionality.
Design for Energy Efficiency Employing reactions that can be conducted at ambient temperature and pressure.

Exploration of Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters. The synthesis of a strained and potentially energetic molecule like this compound could greatly benefit from this technology. Flow reactors allow for superior heat and mass transfer, enabling reactions to be run safely at temperatures and pressures that might be inaccessible in batch mode. nih.gov

The modular nature of flow chemistry systems also facilitates the integration of multiple synthetic and purification steps into a continuous sequence. nih.gov For the synthesis of this compound, this could involve the continuous formation of a cyclopropyl (B3062369) precursor, followed by the introduction of the ethynyl group and subsequent amination in a closed system. This approach not only enhances safety but also improves reproducibility and allows for straightforward scaling of production. psu.edunih.gov The ability to automate flow systems, with integrated real-time analysis, further contributes to process optimization and quality control. nih.gov

Key advantages of applying flow chemistry to the synthesis of this compound are outlined below:

Advantage of Flow ChemistryRelevance to this compound Synthesis
Enhanced Safety Improved control over exothermic reactions and the handling of potentially unstable intermediates. nih.gov
Improved Reproducibility Precise control of reaction parameters such as temperature, pressure, and stoichiometry leads to more consistent product quality. nih.gov
Scalability Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. psu.edu
Process Intensification Higher throughput and yield can be achieved in a smaller footprint compared to batch processing.
Integration of Steps Multi-step syntheses and in-line purification can be combined into a single, continuous process. nih.gov

Synergies with Automation and High-Throughput Synthesis Methodologies

Automation and high-throughput synthesis are transformative tools in modern drug discovery and materials science. xtalpi.comnih.gov These methodologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of molecules with desired properties. nih.gov The scaffold of this compound is well-suited for derivatization at both the ethynyl and amine functionalities. Automated parallel synthesis platforms can be employed to systematically modify these groups, generating a library of analogues. nih.gov

These automated systems can perform a sequence of operations, including dispensing reagents, controlling reaction conditions, and purifying the products, with high precision and minimal manual intervention. xtalpi.comnih.gov The integration of analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, into the automated workflow allows for rapid characterization and quality control of the synthesized compounds. nih.gov This synergy of synthesis, purification, and analysis streamlines the entire discovery process, from initial hit identification to lead optimization. nih.govdrugtargetreview.com

The table below illustrates the potential impact of automation and high-throughput synthesis on the exploration of this compound derivatives.

Aspect of Automation/HTSApplication to this compound Research
Library Synthesis Rapid generation of a diverse set of derivatives by varying substituents on the amine and through reactions of the ethynyl group. nih.gov
Reaction Optimization Automated screening of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic protocols. nih.gov
Integrated Purification Automated purification of synthesized compounds using techniques like high-performance liquid chromatography (HPLC). xtalpi.com
Data Management Cloud-based platforms for seamless control, scheduling, and real-time data management of synthetic campaigns. xtalpi.com
Accelerated Discovery Faster design-make-test cycles to expedite the identification of compounds with interesting biological or material properties. nih.gov

Emerging Research Avenues in Cyclopropyl and Ethynyl Chemistry for Method Development

The fields of cyclopropane and ethynyl chemistry are continuously evolving, with new synthetic methods offering unprecedented efficiency and selectivity. A key area of emerging research is the development of novel catalytic systems for cyclopropanation. These advancements move away from stoichiometric reagents towards more sustainable and versatile catalytic approaches. psu.edu The application of these new catalysts to the synthesis of the (1-ethynylcyclopropyl) core could provide more direct and efficient access to this structural motif.

In the realm of ethynyl chemistry, photoinduced reactions are gaining prominence. For instance, photoinduced, ligated boryl radical-mediated alkynylation has emerged as a mild and efficient method for the formation of C(sp³)–C(sp) bonds. acs.org Such methods could be explored for the introduction of the ethynyl group onto a pre-formed cyclopropyl scaffold. The mild conditions and broad functional group tolerance of these reactions make them particularly attractive for late-stage functionalization. acs.org

Furthermore, the development of "trivalent" molecular platforms for "triple click chemistry" opens up new possibilities for creating complex molecular architectures. chemeurope.comsciencedaily.comdrugdiscoveryonline.com The ethynyl group of this compound could serve as a key component in such platforms, allowing for the sequential and highly selective introduction of multiple functionalities. sciencedaily.com These advanced methods promise to expand the accessible chemical space around the this compound core, paving the way for the discovery of novel molecules with unique properties.

Future research in this area will likely focus on the following:

Development of enantioselective syntheses: Creating chiral versions of this compound is a crucial step for many applications, particularly in medicinal chemistry.

Late-stage functionalization: Methods that allow for the modification of the this compound core in the final steps of a synthetic sequence are highly valuable.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Q & A

Q. What are the standard synthetic routes for (1-Ethynylcyclopropyl)methanamine, and how can reaction conditions be optimized for yield and purity?

This compound is typically synthesized via nucleophilic substitution or cyclopropanation strategies. For example, one approach involves reacting cyclopropane derivatives with propargylamine precursors under palladium-catalyzed cross-coupling conditions. Key considerations include:

  • Catalyst selection : Palladium(II) acetate or copper(I) iodide for Sonogashira-like coupling .
  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions from the strained cyclopropane ring .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the amine product .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm in 1^1H NMR, while cyclopropane protons show characteristic splitting (δ 0.5–1.5 ppm). 13^{13}C NMR confirms the sp-hybridized carbon (δ 70–90 ppm) and cyclopropane carbons (δ 10–20 ppm) .
  • IR : A sharp peak at ~3300 cm1^{-1} indicates the primary amine (-NH2_2), and a stretch at ~2100 cm1^{-1} confirms the ethynyl group .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 109.17 for C6_6H11_{11}N) and fragmentation patterns validate the structure .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group influence the reactivity of this compound in organometallic reactions?

The ethynyl group acts as a strong π-donor, enabling coordination to transition metals (e.g., Pd, Cu) in cross-coupling reactions. Computational studies (DFT) suggest that the cyclopropane ring’s strain enhances electrophilicity at the amine nitrogen, facilitating C–N bond formation. Experimental validation via X-ray crystallography of metal complexes is recommended .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Dose-Response Analysis : Replicate assays across multiple concentrations to identify non-linear effects .
  • Structural Analogues : Synthesize and test derivatives with modified cyclopropane/ethynyl groups to isolate pharmacophore contributions .
  • Target Validation : Use CRISPR knockout models to confirm receptor specificity and rule off-target effects .

Q. How can computational models predict the binding affinity of this compound to neurotransmitter receptors?

  • Docking Simulations : Tools like AutoDock Vina model interactions with serotonin or dopamine receptors. Focus on hydrogen bonding (amine group) and hydrophobic contacts (cyclopropane/ethynyl) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .
  • Experimental Validation : Compare computational predictions with radioligand binding assays (e.g., 3^3H-labeled competitors) .

Methodological Considerations

  • Experimental Design : Follow criteria from research checklists, ensuring variables (e.g., catalyst loading, solvent polarity) are systematically tested .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze reproducibility and significance .

For further details on compound properties or synthesis, consult PubChem entries and peer-reviewed protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.